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Compound of Interest

Compound Name: (Rac)-L-659989

Cat. No.: B1673832 Get Quote

(Rac)-L-659989 is the racemic form of L-659,989, a potent and selective competitive

antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides an in-depth

technical overview of its chemical structure, properties, biological activity, and relevant

experimental methodologies for use by researchers, scientists, and drug development

professionals.

Chemical Structure and Properties
(Rac)-L-659989 is a synthetic molecule with the systematic IUPAC name (±)-(trans)-2-(3-

Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran. It is the

racemic mixture of the active (-)-L-659,989 and its less active (+)-enantiomer. The trans

configuration of the diaryl tetrahydrofuran is crucial for its high-affinity binding to the PAF

receptor.

Chemical Structure:

Chemical structure of L-659,989

Click to download full resolution via product page

Caption: Chemical structure of L-659,989, the active enantiomer of (Rac)-L-659989.

Table 1: Physicochemical Properties of (Rac)-L-659989
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Property Value Reference

CAS Number 129314-27-8 [1][2]

Molecular Formula C₂₄H₃₂O₈S [1]

Molecular Weight 480.57 g/mol [1]

IUPAC Name

(±)-(trans)-2-(3-Methoxy-5-

methylsulfonyl-4-

propoxyphenyl)-5-(3,4,5-

trimethoxyphenyl)tetrahydrofur

an

[3][4]

Biological Activity and Mechanism of Action
(Rac)-L-659989 functions as a selective and competitive antagonist of the Platelet-Activating

Factor Receptor (PAFR), a G-protein coupled receptor involved in a wide array of physiological

and pathological processes, including inflammation, allergic responses, and thrombosis. The

(-)-enantiomer of L-659,989 is significantly more potent than the (+)-enantiomer.[3]

The antagonism of the PAF receptor by L-659,989 has been demonstrated through its ability to

inhibit the binding of radiolabeled PAF ([³H]PAF) to its receptors on various cell types, including

platelets and polymorphonuclear leukocytes.[3] This competitive inhibition prevents the

downstream signaling cascade initiated by PAF binding.

Table 2: In Vitro Biological Activity of L-659,989
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Parameter Species/Cell Type Value Reference

Kᵢ for [³H]PAF Binding
Rabbit Platelet

Membranes
1.1 nM [3]

Kᵢ for [³H]PAF Binding

Rabbit

Polymorphonuclear

Leukocyte

Membranes

1.1 nM [3]

Kᵢ for [³H]PAF Binding
Human Platelet

Membranes
14.3 nM [3]

Kᵢ for [³H]PAF Binding

Human

Polymorphonuclear

Leukocyte

Membranes

14.3 nM [3]

Kᵢ for [³H]PAF Binding
Human Lung

Membranes
14.3 nM [3]

Kₑ for PAF-induced

Platelet Aggregation
Rabbit Platelets 1.7 nM [3]

Kₑ for [³H]L-659,989

Binding

Rabbit Platelet

Membranes
1.60 ± 0.20 nM [1]

Table 3: In Vivo Biological Activity of L-659,989

Parameter Animal Model Value Reference

ED₅₀ for PAF-induced

Bronchoconstriction

(i.v.)

Guinea Pig 13 µg/kg [3]

ED₅₀ for PAF-induced

Bronchoconstriction

(p.o.)

Guinea Pig 0.5 mg/kg [3]
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Signaling Pathway
Binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR) initiates a

cascade of intracellular signaling events. This process is competitively inhibited by (Rac)-L-
659989. The primary signaling pathway involves the activation of phospholipases, leading to

the generation of second messengers and subsequent cellular responses.
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Caption: Simplified PAF receptor signaling pathway inhibited by (Rac)-L-659989.

Experimental Protocols
Radioligand Binding Assay for PAF Receptor
This protocol outlines a method to determine the binding affinity of (Rac)-L-659989 to the PAF

receptor using a competitive radioligand binding assay.

Materials:

[³H]PAF (radioligand)

(Rac)-L-659989 or L-659,989 (unlabeled competitor)

Membrane preparations from rabbit platelets or other PAFR-expressing cells

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% BSA)

Wash buffer (ice-cold binding buffer)

Glass fiber filters

Scintillation fluid
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Scintillation counter

Procedure:

Prepare serial dilutions of the unlabeled competitor, (Rac)-L-659989.

In a microtiter plate, add a constant concentration of [³H]PAF to each well.

Add the serially diluted (Rac)-L-659989 to the wells. For total binding, add buffer instead of

the competitor. For non-specific binding, add a high concentration of unlabeled PAF.

Add the cell membrane preparation to each well to initiate the binding reaction.

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Analyze the data using non-linear regression to determine the IC₅₀ value of (Rac)-L-659989,

which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Preparation

Incubation Separation & Counting Data Analysis

Prepare [3H]PAF and
serial dilutions of
(Rac)-L-659989

Mix [3H]PAF, competitor,
and membranes in wells

Prepare cell
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Incubate to
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Rapid filtration through
glass fiber filters

Wash filters with
ice-cold buffer Scintillation counting Calculate specific binding Non-linear regression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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